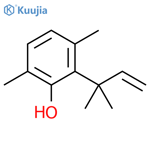

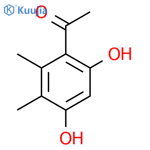

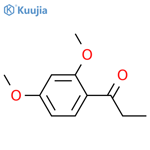

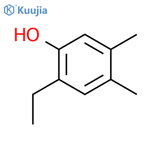

Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols

,

Angewandte Chemie,

2014,

53(41),

11056-11059